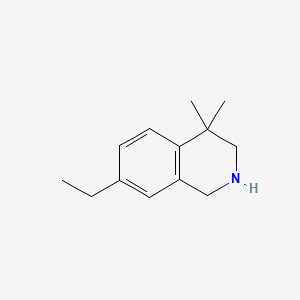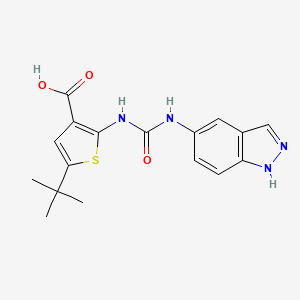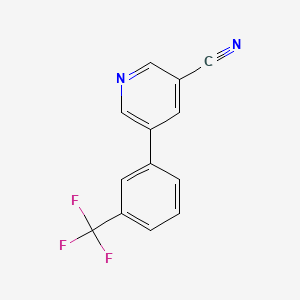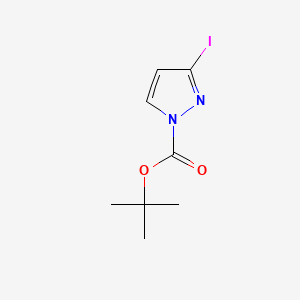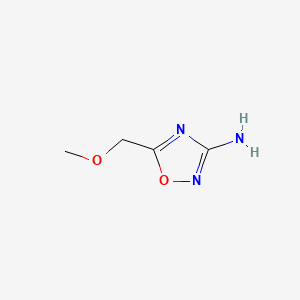
CYCLOPROPYL METHYL KETONE-D8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl methyl ketone-D8 is a deuterated form of cyclopropyl methyl ketone, where the hydrogen atoms are replaced with deuterium. This isotopically labeled compound is used in various scientific research applications due to its unique properties. The molecular formula of this compound is C5D8O, and it is often utilized in studies involving reaction mechanisms and metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropyl methyl ketone can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-pentanone with sodium ethoxide or sodiomalonic ester, resulting in the formation of cyclopropyl methyl ketone . Another method includes the use of 1-chloro-4-pentanone, which reacts with sodium hydroxide to yield cyclopropyl methyl ketone . The deuterated version, cyclopropyl methyl ketone-D8, can be prepared by using deuterated reagents in these reactions.
Industrial Production Methods
Industrial production of cyclopropyl methyl ketone typically involves the large-scale reaction of 1-bromo-4-pentanone with sodium ethoxide under controlled conditions . The process is optimized to ensure high yield and purity of the final product. For the deuterated version, deuterated reagents are used to replace hydrogen atoms with deuterium during the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl methyl ketone-D8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
Cyclopropyl methyl ketone-D8 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and reaction mechanism studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of pharmaceuticals and studying drug metabolism.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of cyclopropyl methyl ketone-D8 involves its interaction with various molecular targets and pathways. In oxidation reactions, it is converted to carboxylic acids through the action of oxidizing agents. In reduction reactions, it is reduced to alcohols by reducing agents. The deuterium atoms in this compound provide insights into reaction mechanisms by acting as tracers .
Comparaison Avec Des Composés Similaires
Cyclopropyl methyl ketone-D8 can be compared with other similar compounds such as:
Cyclopropyl methyl ketone: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling.
Methyl cyclopropyl ketone: Another similar compound with a different arrangement of the cyclopropyl and methyl groups.
This compound is unique due to its deuterium labeling, which makes it valuable for research applications involving isotopic tracing and reaction mechanism studies.
Propriétés
Numéro CAS |
1219799-33-3 |
|---|---|
Formule moléculaire |
C5H8O |
Poids moléculaire |
92.167 |
Nom IUPAC |
2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone |
InChI |
InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3/i1D3,2D2,3D2,5D |
Clé InChI |
HVCFCNAITDHQFX-IFYAQWLYSA-N |
SMILES |
CC(=O)C1CC1 |
Synonymes |
CYCLOPROPYL METHYL KETONE-D8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


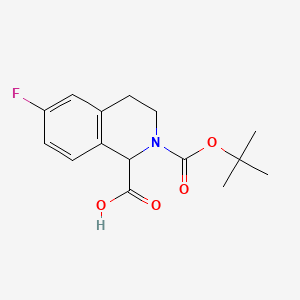
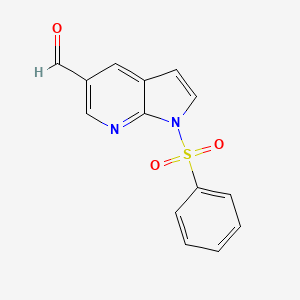
![2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B596283.png)
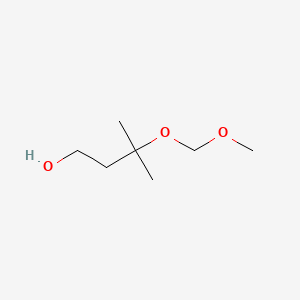
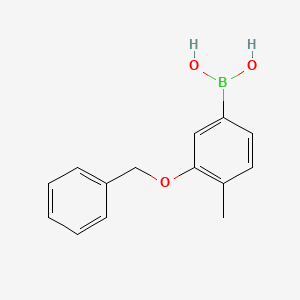
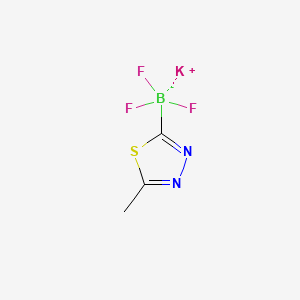
![2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B596290.png)
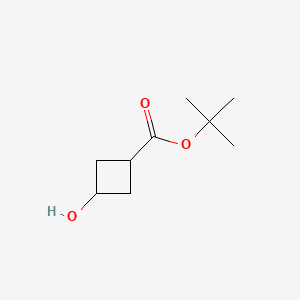
![(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine](/img/structure/B596292.png)
